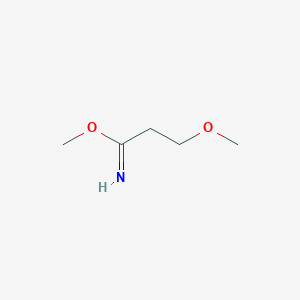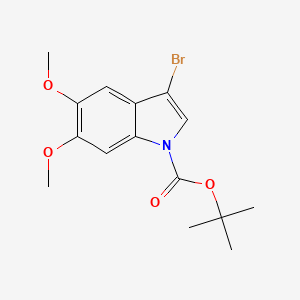![molecular formula C10H6Br2N2S B15223762 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S and a molecular weight of 344.03 g/mol . This compound is known for its unique structure, which includes a naphtho[2,3-c][1,2,5]thiadiazole core substituted with bromine atoms at the 4 and 9 positions. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole typically involves the bromination of naphtho[2,3-c][1,2,5]thiadiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 9 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphtho[2,3-c][1,2,5]thiadiazole derivatives .
科学研究应用
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,9-Dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carbonitrile: This compound has a similar core structure but different substituents, leading to distinct chemical properties and applications.
4,9-Dibromobenzo[f][2,1,3]benzothiadiazole: Another related compound with a different arrangement of the thiadiazole ring and bromine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
属性
分子式 |
C10H6Br2N2S |
|---|---|
分子量 |
346.04 g/mol |
IUPAC 名称 |
4,9-dibromo-4,9-dihydrobenzo[f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C10H6Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4,7-8H |
InChI 键 |
HDGHXWLFDUNAAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(C3=NSN=C3C(C2=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


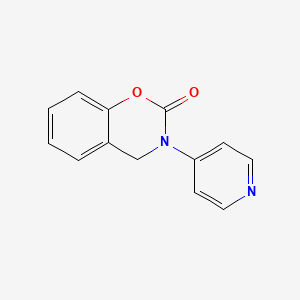

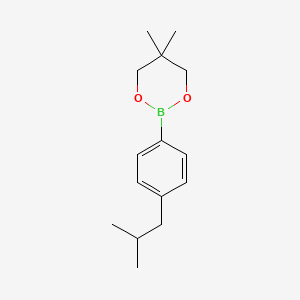
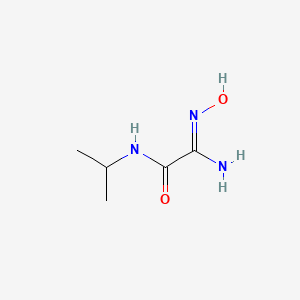
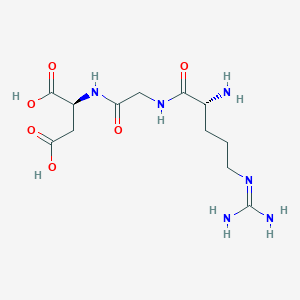
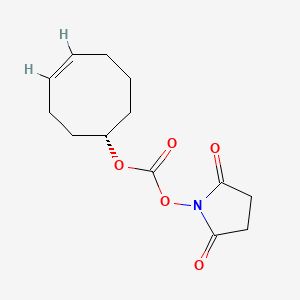
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
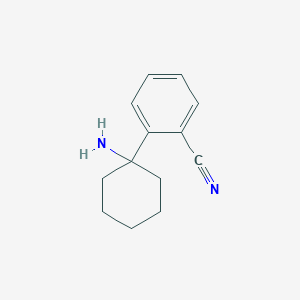
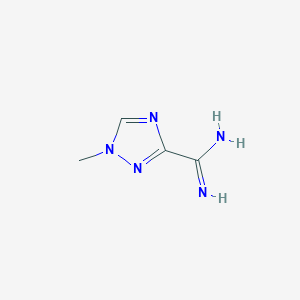
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

